REACTION_CXSMILES
|
F[C:2]1[C:7]([CH2:8][OH:9])=[C:6]([F:10])[C:5]([F:11])=[C:4]([F:12])[C:3]=1[F:13].O.Cl.O1CCC[CH2:17]1>>[CH3:17][C:2]1[C:3]([F:13])=[C:4]([F:12])[C:5]([F:11])=[C:6]([F:10])[C:7]=1[CH2:8][OH:9]
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Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1CO)F)F)F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 2 hours at the ambient temperature and for 3 hours at the reflux temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×80 cm3)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oil was subjected to vigorous purification by column and thin-layer chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture of diethyl ether and hexane (3:7 by volume)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CO)C(=C(C(=C1F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |